Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-tert-butylbenzylidenamino)-
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Overview
Description
2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a benzothiophene core with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 4-tert-butylbenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- **5-(4-TERT-BUTYLPHENYL)-4-{[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of a benzothiophene core with a tert-butylphenyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H22N2S |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-[(E)-(4-tert-butylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H22N2S/c1-20(2,3)15-10-8-14(9-11-15)13-22-19-17(12-21)16-6-4-5-7-18(16)23-19/h8-11,13H,4-7H2,1-3H3/b22-13+ |
InChI Key |
YWJUWNSDJZUZOJ-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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